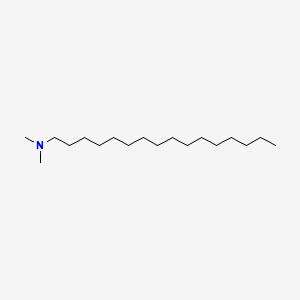

Hexadecyldimethylamine

CAS No.: 75444-69-8

Cat. No.: VC13341800

Molecular Formula: C18H39N

Molecular Weight: 269.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75444-69-8 |

|---|---|

| Molecular Formula | C18H39N |

| Molecular Weight | 269.5 g/mol |

| IUPAC Name | N,N-dimethylhexadecan-1-amine |

| Standard InChI | InChI=1S/C18H39N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)3/h4-18H2,1-3H3 |

| Standard InChI Key | NHLUVTZJQOJKCC-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCCCCCCN(C)C |

| Canonical SMILES | CCCCCCCCCCCCCCCCN(C)C |

Introduction

Chemical Identity and Physicochemical Properties

Hexadecyldimethylamine is a colorless to pale yellow liquid at room temperature, with a molecular weight of 269.51 g/mol. Its structure consists of a hexadecyl (C16) chain bonded to a dimethylamino group (). Key physicochemical properties are summarized below:

The compound’s low water solubility and high lipophilicity () underscore its utility in nonpolar systems, such as emulsifiers and phase-transfer catalysts .

Synthesis and Industrial Production

Catalytic Amination of Alcohols

A patented method involves the vapor-phase reaction of 1-hexadecanol with dimethylamine over a copper-chromium-potassium oxide catalyst at 230–250°C under hydrogen pressure . This process achieves high yields (up to 97% purity) by suppressing monoalkylated byproducts through alkali metal oxide additives . Key reaction parameters include:

Oxidation to Amine Oxides

Hexadecyldimethylamine is oxidized with hydrogen peroxide in the presence of sodium hydroxide to produce hexadecyldimethylamine-N-oxide (OA-16), a zwitterionic surfactant . This reaction proceeds via:

The product is widely used in shampoos and oilfield foaming agents due to its high foaming capacity and stability under extreme conditions .

Recent Research and Innovations

Rheological Modifiers for Fracturing Fluids

Studies demonstrate that HD-CMHEC follows a four-parameter rheokinetic model during crosslinking:

where = equilibrium viscosity, = rate constant, and = shear-thinning exponent . This model optimizes gelation time (10–30 min) for field applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume